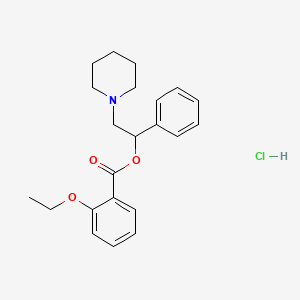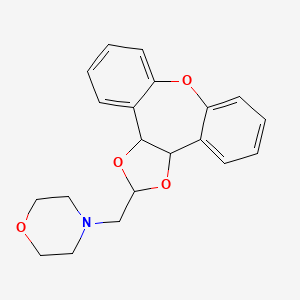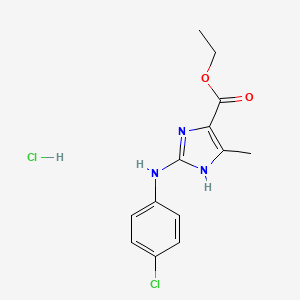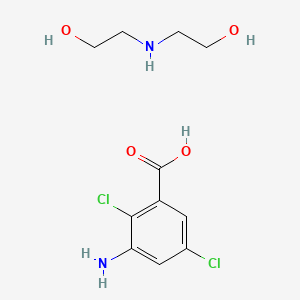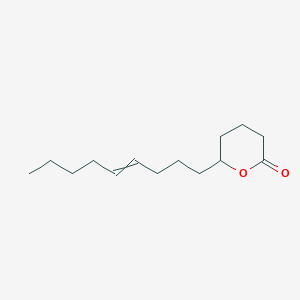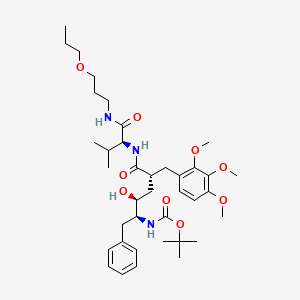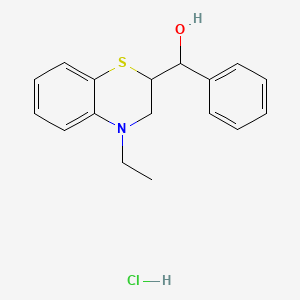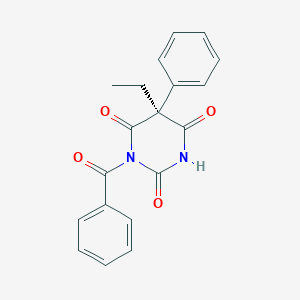
Benzobarbital, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzobarbital, (S)-: is a barbiturate derivative known for its anticonvulsant properties. It has been used primarily in the treatment of epilepsy and other seizure disorders. The compound is structurally related to phenobarbital and shares similar liver enzyme-inducing effects, which can be exploited in various clinical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzobarbital can be synthesized from phenobarbital and benzoyl chloride using an efficient catalyst such as 4-dimethylaminopyridine (DMAP). The reaction typically involves the following steps :
- In a 250 mL three-neck flask, 0.10 mol of phenobarbital and 3% DMAP (mass fraction) are added.
- 125 mL of benzene and 0.102 mol of triethylamine are introduced.
- The mixture is heated at 155-170°C for 9 hours.
Industrial Production Methods: Industrial production of benzobarbital follows similar synthetic routes but on a larger scale, ensuring higher yields and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions: Benzobarbital undergoes various chemical reactions, including:
Oxidation: Benzobarbital can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert benzobarbital into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzobarbital molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzobarbital compounds .
Applications De Recherche Scientifique
Chemistry: Benzobarbital is used as a precursor in the synthesis of various barbiturate derivatives.
Biology: In biological research, benzobarbital is used to study the effects of barbiturates on the central nervous system. It serves as a model compound to understand the pharmacokinetics and pharmacodynamics of barbiturates .
Medicine: Benzobarbital’s primary application in medicine is as an anticonvulsant. It is used to manage epilepsy and other seizure disorders. Additionally, its sedative and hypnotic properties make it useful in treating severe anxiety and insomnia .
Industry: In the pharmaceutical industry, benzobarbital is used in the development of new barbiturate-based drugs. Its enzyme-inducing properties are also exploited in drug metabolism studies .
Mécanisme D'action
Benzobarbital acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor. GABA is the principal inhibitory neurotransmitter in the brain, and its activation leads to an influx of chloride ions into neurons, making them hyperpolarized and less likely to fire action potentials. By enhancing the effect of GABA at the GABA_A receptors, benzobarbital increases inhibitory neurotransmission, thereby stabilizing neuronal activity and preventing seizures .
Additionally, benzobarbital may exert its effects by altering ion channel dynamics beyond the GABA_A receptor. It can decrease excitatory neurotransmission mediated by glutamate and modulate voltage-gated ion channels, including sodium and calcium channels .
Comparaison Avec Des Composés Similaires
Phenobarbital: Shares similar anticonvulsant properties and liver enzyme-inducing effects.
Pentobarbital: Another barbiturate with sedative and hypnotic properties.
Secobarbital: Known for its short-acting sedative effects.
Uniqueness: Its enzyme-inducing properties are also more pronounced compared to some other barbiturates, making it valuable in clinical and research applications .
Propriétés
Numéro CAS |
113960-28-4 |
|---|---|
Formule moléculaire |
C19H16N2O4 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(5S)-1-benzoyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H16N2O4/c1-2-19(14-11-7-4-8-12-14)16(23)20-18(25)21(17(19)24)15(22)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,23,25)/t19-/m0/s1 |
Clé InChI |
QMOWPJIFTHVQMB-IBGZPJMESA-N |
SMILES isomérique |
CC[C@@]1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


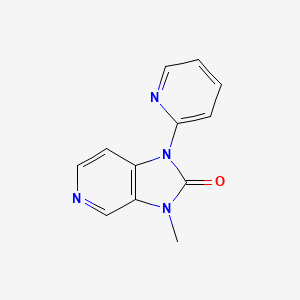
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
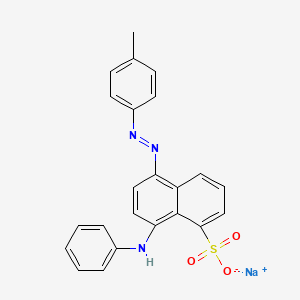
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)
